![molecular formula C26H28N2O3 B560362 [3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate
Descripción general
Descripción
JP83, también conocido como [3-(3-carbamoylfenil)fenil] N-(6-fenilhexil)carbamato, es un compuesto químico con la fórmula molecular C26H28N2O3 y un peso molecular de 416.51 g/mol . Es un inhibidor irreversible de la enzima hidrolasa de amida de acil graso (FAAH), que participa en la hidrólisis de la anandamida y otros ésteres y amidas con largas cadenas acil insaturadas .
Aplicaciones Científicas De Investigación
JP83 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
JP83 ejerce sus efectos inhibiendo irreversiblemente la enzima FAAH mediante la carbamilación del nucleófilo serina de la enzima . Esta inhibición evita la hidrólisis de la anandamida y otras amidas de ácidos grasos, lo que lleva a niveles aumentados de estas moléculas de señalización en el cerebro y otros tejidos . Los objetivos moleculares y las vías involucradas incluyen el sistema endocannabinoide, que juega un papel crucial en la regulación del dolor, el estado de ánimo y la inflamación .
Análisis Bioquímico
Biochemical Properties
JP83 is an irreversible fatty acyl amide hydrolase (FAAH) inhibitor . The enzyme FAAH is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains, which is widely expressed in brain and other tissues . The nature of these interactions involves the carbamylation of the enzyme’s serine nucleophile .
Cellular Effects
The effects of JP83 on various types of cells and cellular processes are still under investigation. Given its role as a FAAH inhibitor, it is likely to influence cell function by modulating the levels of anandamide and other related compounds in the cell .
Molecular Mechanism
JP83 exerts its effects at the molecular level by inhibiting FAAH, an enzyme that breaks down anandamide and other related compounds . This inhibition is achieved through the carbamylation of the enzyme’s serine nucleophile .
Temporal Effects in Laboratory Settings
The temporal effects of JP83 in laboratory settings are not fully understood yet. It has been found that JP83 can inhibit FAAH with equal or greater potency than URB597, a well-known FAAH inhibitor .
Dosage Effects in Animal Models
The effects of JP83 on animal models are still under investigation. It has been found that at 1 mg/kg of JP104, a close analog of JP83, FAAH labeling was 80% of maximum in the brain .
Metabolic Pathways
JP83 is involved in the metabolic pathways related to the breakdown of anandamide and other related compounds. By inhibiting FAAH, it potentially affects the levels of these compounds in the cell .
Transport and Distribution
The transport and distribution of JP83 within cells and tissues are not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is expressed .
Subcellular Localization
The subcellular localization of JP83 is not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be localized wherever FAAH is expressed .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
JP83 se sintetiza a través de una serie de reacciones químicas que involucran la formación de enlaces carbamatos. La ruta sintética típicamente implica la reacción de 3-(3-carbamoylfenil)fenilamina con isocianato de 6-fenilhexilo en condiciones controladas para formar el producto carbamato deseado . La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) a temperaturas elevadas para garantizar la conversión completa de los reactivos.
Métodos de Producción Industrial
La producción industrial de JP83 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto generalmente se purifica utilizando técnicas cromatográficas y recristalización para obtener un sólido cristalino adecuado para aplicaciones adicionales .
Análisis De Reacciones Químicas
Tipos de Reacciones
JP83 experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: JP83 se puede hidrolizar en condiciones ácidas o básicas para producir las correspondientes aminas y derivados de ácidos carboxílicos.
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios productos oxidados, dependiendo del agente oxidante utilizado.
Reactivos y Condiciones Comunes
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Sustitución: Nucleófilos como aminas o alcoholes en condiciones adecuadas.
Principales Productos Formados
Hidrólisis: Formación de 3-(3-carbamoylfenil)fenilamina y ácido 6-fenilhexanoico.
Oxidación: Formación de derivados oxidados de JP83.
Sustitución: Formación de derivados de carbamato sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
URB597: Otro inhibidor de FAAH con una potencia similar pero una estructura química diferente.
JP104: Un análogo cercano de JP83 con efectos inhibitorios similares sobre FAAH.
Unicidad
JP83 es único debido a su mecanismo de inhibición irreversible y su alta potencia en la inhibición de FAAH. Se ha demostrado que es más efectivo que URB597 en ciertos estudios in vitro e in vivo . Además, la capacidad de JP83 para inhibir selectivamente FAAH en el cerebro sin afectar significativamente otros tejidos lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide .
Propiedades
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPLSJWSHVJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


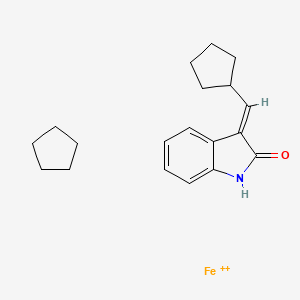
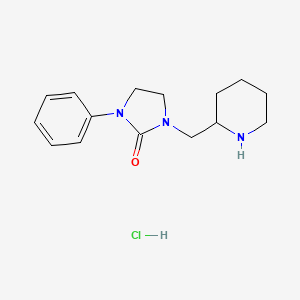


![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
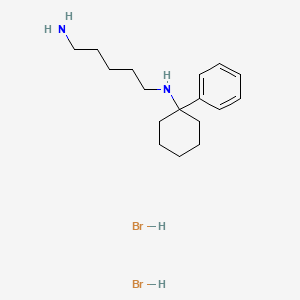

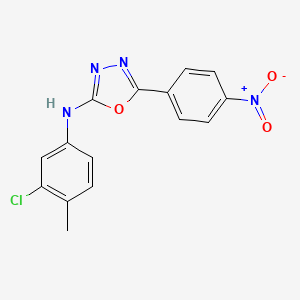

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
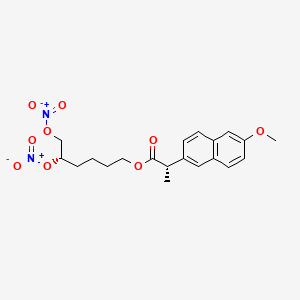
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
